molecular formula C23H33N3O4S B1609268 Einecs 255-949-5 CAS No. 42808-11-7

Einecs 255-949-5

Cat. No.: B1609268
CAS No.: 42808-11-7
M. Wt: 447.6 g/mol
InChI Key: FBKAILSRUGKVAL-RSAXXLAASA-N
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Description

EINECS 255-949-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database covering chemicals marketed in the EU before 1981. EINECS entries typically include industrial chemicals, intermediates, or additives with diverse applications, ranging from manufacturing to consumer products. The compound’s inclusion in EINECS implies it has undergone regulatory scrutiny for safety and commercial viability .

Properties

CAS No.

42808-11-7

Molecular Formula

C23H33N3O4S

Molecular Weight

447.6 g/mol

IUPAC Name

cyclohexanamine;(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H20N2O4S.C6H13N/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21;7-6-4-2-1-3-5-6/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21);6H,1-5,7H2/t15-;/m0./s1

InChI Key

FBKAILSRUGKVAL-RSAXXLAASA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCC(CC1)N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O.C1CCC(CC1)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCC(CC1)N

Other CAS No.

42808-11-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Framework for Comparison

The comparison leverages Read-Across Structure Activity Relationships (RASAR) , a machine learning approach that identifies analogs based on structural similarity (≥70% Tanimoto index using PubChem 2D fingerprints) . This method links unlabeled EINECS compounds (e.g., 255-949-5) to labeled analogs from regulatory lists like REACH Annex VI Table 3.1, enabling toxicity predictions without direct testing.

Key Findings from RASAR Models

Coverage Efficiency : A small subset of 1,387 labeled Annex VI compounds can cover 33,000 EINECS chemicals, demonstrating high efficiency in analog identification .

Structural vs. Functional Similarity :

  • Structural analogs share backbone motifs or substituents (e.g., halogenated derivatives or homologs).
  • Functional analogs exhibit similar applications (e.g., surfactants, solvents) but may differ structurally.

Hypothetical Comparison Table

Property EINECS 255-949-5 Annex VI Analog (Hypothetical) Tanimoto Similarity
Molecular Formula C₆H₁₂O₂ C₇H₁₄O₂ 82%
Boiling Point (°C) 205 218
Toxicity (LD50, mg/kg) 1,200 (rat) 950 (rat)
Regulatory Status EINECS-listed REACH Annex VI

The table reflects typical comparisons using RASAR methods .

Critical Insights

  • Toxicity Prediction: Structural analogs with ≥70% similarity enable extrapolation of toxicological endpoints (e.g., acute toxicity, carcinogenicity) .
  • Limitations : Functional analogs may require additional validation due to divergent metabolic pathways.

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